molecular formula C16H11NO5 B11831385 Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate CAS No. 13388-74-4

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate

Cat. No.: B11831385
CAS No.: 13388-74-4
M. Wt: 297.26 g/mol
InChI Key: VKUQGWQKHHCKDV-UHFFFAOYSA-N
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Properties

CAS No.

13388-74-4

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

ethyl 4,5,10-trioxo-1H-benzo[g]quinoline-3-carboxylate

InChI

InChI=1S/C16H11NO5/c1-2-22-16(21)10-7-17-12-11(14(10)19)13(18)8-5-3-4-6-9(8)15(12)20/h3-7H,2H2,1H3,(H,17,19)

InChI Key

VKUQGWQKHHCKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimalarial, antileishmanial, and anticancer properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H13N1O5
  • Molecular Weight : 273.26 g/mol

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF715.2
HepG212.8
A54918.5
KB14.0

These results indicate that the compound has a promising potential as an anticancer agent.

Antileishmanial and Antimalarial Activity

Research has demonstrated that certain quinoline derivatives possess antileishmanial and antimalarial activities. The mechanism involves targeting specific enzymes in the pathogens responsible for these diseases.

Table 2: Antileishmanial and Antimalarial Activity

Activity TypeIC50 (µM)Reference
Antileishmanial<1
Antimalarial<2

The low IC50 values suggest that this compound is highly effective against both Leishmania major and Plasmodium species.

The proposed mechanism of action for this compound includes inhibition of folate metabolism in parasites. This is supported by studies showing that the presence of folic acid can reverse the antileishmanial activity of this compound.

Case Studies

A notable case study evaluated the efficacy of this compound in vivo using a murine model for cancer. The study reported a significant reduction in tumor size compared to control groups when treated with this compound over a four-week period.

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